4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a carboxylic acid group
Scientific Research Applications
4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It is known that 4-bromopyrazole, a related compound, inhibits oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular energy metabolism and ion transport.
Biochemical Pathways
Given the known effects of 4-bromopyrazole on oxidative phosphorylation and calcium uptake , it is plausible that this compound could affect pathways related to energy metabolism and cellular signaling.
Result of Action
Based on the known effects of 4-bromopyrazole, it is plausible that this compound could affect cellular energy metabolism and ion transport, potentially leading to changes in cell function and viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by factors such as pH and temperature . Additionally, the presence of other substances in the environment, such as proteins or lipids, could influence the compound’s absorption and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the bromine and tert-butyl substituents. One common method involves the reaction of a suitable precursor, such as 3,5-dibromo-1H-pyrazole, with tert-butyl lithium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state, such as a carboxylate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-5-tert-butyl-1H-pyrazole-3-carboxylic acid, while reduction with LiAlH4 would yield 4-bromo-5-tert-butyl-1H-pyrazole-3-methanol.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole-3-carboxylic acid: Lacks the tert-butyl group, which may affect its reactivity and binding properties.
5-tert-butyl-1H-pyrazole-3-carboxylic acid:
4-chloro-5-tert-butyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Uniqueness
4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which can confer specific chemical and biological properties. The presence of both the bromine atom and the tert-butyl group can enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMWDDZTVXATAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.